molecular formula C15H18BNO6 B1440344 (1-(tert-Butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)boronic acid CAS No. 848357-46-0

(1-(tert-Butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)boronic acid

Cat. No. B1440344
CAS RN: 848357-46-0
M. Wt: 319.12 g/mol
InChI Key: KQMBSTUEOCJFKS-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)boronic acid, also known as TBMBA, is a synthetic boronic acid derivative with a unique structure and a range of potential applications in scientific research. TBMBA is a versatile compound that can be used in a variety of processes, such as synthesis, catalysis, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Applications

(1-(tert-Butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)boronic acid is a key component in various synthetic pathways. For instance, it plays a significant role in the preparation of indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines. This process involves the treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide, leading to intermediates that are easily converted to N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).

In another study, the compound was utilized in the synthesis of nonsymmetrical 5-aryl-2-indolopyrrole derivatives via controlled MonoSuzuki-Miyaura Cross-Coupling on N-Boc-2,5-dibromopyrrole. This method demonstrated the compound's utility in creating a variety of aryl- or heteroaryl-boronic acids (Beaumard et al., 2010).

Polymer and Material Chemistry

In polymer and material chemistry, the tert-butoxycarbonyl (Boc) group, a part of this compound, is frequently used for the protection of functional groups. A study on the thermal decomposition of methacrylate polymers containing the tert-butoxycarbonyl moiety showcased its significance in organic synthesis and polymer materials chemistry (Jing et al., 2019).

Process Research and Development

The compound has also been involved in process research and development, particularly in the synthesis of complex molecules. For example, it was a key intermediate in the efficient synthesis of the HIV protease inhibitor BMS-232632, highlighting its importance in pharmaceutical synthesis (Xu et al., 2002).

properties

IUPAC Name

[6-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-11-7-10(13(18)22-4)6-5-9(11)8-12(17)16(20)21/h5-8,20-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMBSTUEOCJFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673073
Record name [1-(tert-Butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848357-46-0
Record name [1-(tert-Butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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